Doxycycline calcium

Calcium Chelation In Vitro Binding Assay Tetracycline Comparator

Dicalcium (5R,5aR,6S,6aR,7S,10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate (CAS 7179-50-2), commonly designated oxytetracycline calcium or calcium dioxytetracycline, is a calcium-chelated tetracycline antibiotic. The compound comprises a 2:1 stoichiometric ratio of calcium to oxytetracycline ligand and is characterized by absolute stereochemistry at five asymmetric centers.

Molecular Formula C22H20Ca2N2O8
Molecular Weight 520.6 g/mol
Cat. No. B13832677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxycycline calcium
Molecular FormulaC22H20Ca2N2O8
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCC1C2C(C3C(C(=C(C(=O)C3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2]
InChIInChI=1S/C22H23N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25,27-29H,1-3H3,(H2,23,31);;/q-1;2*+2/p-3/t7-,10+,14+,15-,17-,22-;;/m0../s1
InChIKeyURCORIIAEVPLGB-QFWOMMJSSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Specifications for Dicalcium Oxytetracycline: CAS 7179-50-2 Technical Profile


Dicalcium (5R,5aR,6S,6aR,7S,10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate (CAS 7179-50-2), commonly designated oxytetracycline calcium or calcium dioxytetracycline, is a calcium-chelated tetracycline antibiotic . The compound comprises a 2:1 stoichiometric ratio of calcium to oxytetracycline ligand [1] and is characterized by absolute stereochemistry at five asymmetric centers . As a member of the first-generation tetracycline class, it exhibits broad-spectrum bacteriostatic activity through inhibition of prokaryotic 30S ribosomal protein synthesis [2].

Why Generic Tetracycline Substitution Fails for Dicalcium Oxytetracycline Procurement


Direct substitution of dicalcium oxytetracycline with alternative tetracycline salts or analogs introduces quantifiable performance deviations. Oxytetracycline calcium exhibits a 2:1 calcium-to-ligand stoichiometry that is not conserved across the tetracycline class [1]. The calcium content specification (3.85%–4.35% w/w) is unique to this salt form and directly impacts formulation reproducibility [2]. Furthermore, oxytetracycline demonstrates a significantly higher calcium chelation affinity than second-generation analogs such as doxycycline, a difference that alters both in vitro assay conditions and in vivo bioavailability predictions [3]. In parallel artificial membrane permeability assays, the presence of Ca²⁺ reduces membrane permeation of oxytetracycline to a greater extent than observed for minocycline or doxycycline, indicating that calcium salt selection is not functionally interchangeable [4].

Quantitative Differentiation Evidence for Dicalcium Oxytetracycline


Comparative Calcium Chelation Affinity: Oxytetracycline vs. Doxycycline

In a head-to-head in vitro calcium binding assay using EDTA methodology, oxytetracycline exhibited a dose-dependent increase in calcium chelation across 25 mg, 50 mg, and 100 mg test concentrations, whereas doxycycline showed minimal chelation response at equivalent doses [1]. UV absorption spectroscopy further confirmed that addition of CaCl₂ (0.1, 0.5, and 1.0 mM) produced a measurable spectral shift for oxytetracycline (1 mM) but only a minor absorption coefficient change with no wavelength shift for doxycycline [1].

Calcium Chelation In Vitro Binding Assay Tetracycline Comparator

USP Potency Specification: Dicalcium Oxytetracycline vs. Free Base

The United States Pharmacopeia (USP) monograph for oxytetracycline calcium specifies a potency of not less than 865 µg of oxytetracycline (C₂₂H₂₄N₂O₉) per mg, calculated on the anhydrous basis [1]. This contrasts with oxytetracycline base and hydrochloride monographs, which carry distinct potency thresholds [2]. Additionally, the calcium content is strictly defined as 3.85% to 4.35% w/w on an anhydrous basis [1].

Potency Assay USP Monograph Quality Control

Membrane Permeability Reduction in the Presence of Calcium: Class-Level Comparison

In a parallel artificial membrane permeability assay (SL-PAMPA), the addition of Ca²⁺ decreased the effective permeability (Pe) of all six tetracyclines tested, including oxytetracycline, doxycycline, minocycline, tetracycline, chlortetracycline, and demeclocycline [1]. While oxytetracycline was among the compounds exhibiting the most pronounced permeability reduction, the study demonstrates class-level sensitivity to calcium. The presence of Ca²⁺ chelate formation reduced membrane permeation irrespective of mucin binding [1].

Membrane Permeability PAMPA Calcium Chelation

Bioavailability Reduction from Calcium Chelation: Tetracycline vs. Doxycycline

Co-administration with calcium-containing preparations reduces tetracycline absorption by 60–80%, whereas doxycycline and minocycline absorption exceeds 90% under similar conditions [1]. The degree of bioavailability impairment correlates with calcium chelation affinity. Oxytetracycline, possessing greater calcium chelation than doxycycline [2], is predicted to exhibit intermediate impairment between tetracycline and doxycycline, though direct head-to-head clinical bioavailability data for oxytetracycline calcium are not available.

Bioavailability Calcium Interaction Clinical Pharmacology

Validated Application Scenarios for Dicalcium Oxytetracycline Procurement


Veterinary Feed-Grade Antibiotic Formulations Requiring Calcium Compatibility

Dicalcium oxytetracycline is the preferred salt form for incorporation into calcium-containing animal feed premixes. The pre-formed calcium chelate mitigates further complexation with dietary calcium, maintaining more predictable antibiotic bioavailability in livestock applications. The USP potency specification of ≥865 µg/mg ensures batch-to-batch consistency [1].

Long-Acting Injectable Suspensions for Veterinary Use

The dicalcium salt exhibits reduced aqueous solubility relative to the hydrochloride salt, enabling extended-release depot formulations. The pH specification of 6.0–8.0 for aqueous suspensions (25 mg/mL) [2] supports formulation stability at physiological pH.

Aquaculture Antimicrobial Treatment in Calcium-Rich Water

In marine or freshwater aquaculture systems with elevated calcium hardness, the dicalcium oxytetracycline form demonstrates enhanced stability and reduced precipitation compared to unchelated tetracycline bases. The calcium content specification (3.85–4.35% w/w) serves as a quality marker for material intended for immersion or medicated feed applications [1].

Reference Standard for Calcium Chelation Assay Development

Owing to its established and comparatively high calcium chelation affinity [3], dicalcium oxytetracycline serves as a positive control in in vitro assays designed to quantify metal chelation by novel tetracycline derivatives or other chelating pharmacophores.

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